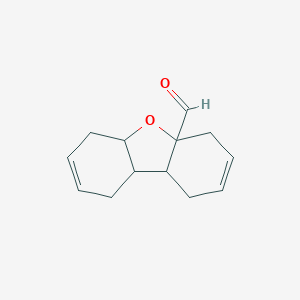

1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde

Description

1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde (CAS: 126-15-8) is a bicyclic furan derivative with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol . Its structure comprises a fused dibenzofuran system with a hexahydro configuration and a reactive aldehyde group. It is commercially known as MGK repellent-11, primarily used as an insect repellent targeting pests such as cockroaches, mosquitoes, and flies . Key physical properties include a melting point of -80°C, density of 1.10 g/cm³, and a boiling point of 307°C . The compound is synthesized from furfural and 1,3-butadiene via Diels-Alder reactions, enabling scalable production .

Properties

IUPAC Name |

4,5a,6,9,9a,9b-hexahydro-1H-dibenzofuran-4a-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-9-13-8-4-3-6-11(13)10-5-1-2-7-12(10)15-13/h1-4,9-12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYGOEGATLFFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C3CC=CCC3(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041320 | |

| Record name | 2,3,4,5-Bisbutylene tetrafurfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid with a fruity odor; [HSDB] | |

| Record name | 2,3:4,5-Di(2-butenyl)tetrahydrofurfural | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

307 °C | |

| Record name | 2,3:4,5-DI(2-BUTENYL)TETRAHYDROFURFURAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

PRACTICALLY INSOL IN WATER & IN DILUTE ALKALI; MISCIBLE WITH PETROLEUM OILS, TOLUENE, XYLENE, ETHANOL | |

| Record name | 2,3:4,5-DI(2-BUTENYL)TETRAHYDROFURFURAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.10 @ 20 °C/4 °C, DENSITY: 1.120 @ 20 °C/20 °C /TECHNICAL GRADE/ | |

| Record name | 2,3:4,5-DI(2-BUTENYL)TETRAHYDROFURFURAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW LIQUID | |

CAS No. |

126-15-8 | |

| Record name | Dibutylene tetrafurfural | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3:4,5-Di(2-butenyl)tetrahydrofurfural | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mgk repellent 11 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4a(4H)-Dibenzofurancarboxaldehyde, 1,5a,6,9,9a,9b-hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,5-Bisbutylene tetrafurfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,4a,5a,6,9,9a,9b-octahydrodibenzofuran-4a-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-BIS(2-BUTYLENE)TETRAHYDRO-2-FURALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C62PHK07EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3:4,5-DI(2-BUTENYL)TETRAHYDROFURFURAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-80 °C | |

| Record name | 2,3:4,5-DI(2-BUTENYL)TETRAHYDROFURFURAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biological Activity

1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a dibenzofuran backbone with a hexahydro structure, which contributes to its unique reactivity and interaction with biological systems. Its molecular formula is C15H16O2, and it has been characterized using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example:

- Study Findings : A study published in the Journal of Organic Chemistry demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties.

- Case Study : In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways and modulation of apoptotic markers .

- Table 1 : Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Caspase activation |

| HeLa | 15.0 | Apoptotic pathway modulation |

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects.

- Research Findings : A study highlighted its potential in protecting neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to the compound's ability to scavenge free radicals and enhance antioxidant defenses .

- Table 2 : Neuroprotective Activity

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Scavenging | IC50 = 20 µM | TSpace Library |

| Neuronal Viability | 85% at 25 µM | UCL Discovery |

Synthesis and Derivatives

The synthesis of this compound has been explored through various methodologies including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,5a,6,9,9a,9b-hexahydro-4a(4H)-dibenzofurancarboxaldehyde exhibit significant antimicrobial properties. These compounds have been studied for their potential use in developing new antibiotics due to their ability to inhibit bacterial growth effectively. For instance, a study highlighted its potential as a scaffold for designing new aminoglycoside antibiotics .

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer properties. Various analogs have shown promising results in inhibiting tumor cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further therapeutic development .

Synthetic Organic Chemistry

Building Block for Synthesis

this compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to utilize it in multi-step synthesis pathways to create various functionalized compounds. For example, it has been employed as a precursor in the synthesis of thalidomide analogs and other bioactive molecules .

Modular Synthesis Techniques

Recent advancements in modular synthesis techniques have incorporated this compound as a key component. These methods enhance the efficiency of synthesizing complex organic structures by allowing chemists to build desired compounds systematically from simpler precursors .

Material Science

Polymer Chemistry

In material science, this compound is explored for its potential use in polymer chemistry. Its aldehyde functional group can participate in polymerization reactions to form new polymeric materials with tailored properties for applications such as coatings and adhesives .

Nanocomposite Materials

The compound has been investigated for the development of nanocomposite materials. By integrating it into nanostructured matrices, researchers aim to enhance the mechanical and thermal properties of materials used in various industrial applications .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbazole Derivatives (e.g., 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole)

- Structure : Carbazole derivatives feature a tricyclic aromatic system with nitrogen substitution, unlike the oxygen-containing dibenzofuran core of the target compound .

- Molecular Weight : Higher (e.g., 364 g/mol for compound 7b) due to nitro, methoxy, and aryl substituents .

- Physical Properties : Elevated melting points (e.g., 240°C for 7b) compared to the target compound (-80°C), attributed to stronger intermolecular interactions in crystalline carbazoles .

- Applications : Used in pharmaceuticals and organic electronics, leveraging their π-conjugated systems for optoelectronic materials .

| Property | MGK Repellent-11 | Carbazole Derivative (7b) |

|---|---|---|

| Molecular Weight | 204.26 g/mol | 364 g/mol |

| Melting Point | -80°C | 240°C |

| Key Functional Groups | Aldehyde | Nitro, Methoxy, Aryl |

| Primary Application | Insect Repellent | Pharmaceuticals/Electronics |

(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-octahydrophenanthrene-4a-carboxylic Acid

- Structure : A polycyclic phenanthrene derivative with hydroxyl and carboxylic acid groups, contrasting with the aldehyde and furan moieties of MGK repellent-11 .

- Molecular Weight : 332.43 g/mol , significantly higher due to additional hydroxyl and isopropyl groups .

- Reactivity : The carboxylic acid group enables salt formation, while the aldehyde in MGK repellent-11 participates in nucleophilic additions .

- Applications : Likely used in medicinal chemistry due to its steroidal-like structure .

Endosulfan (Cyclodiene Insecticide)

- Structure : A chlorinated cyclodiene with a sulfite ester group, contrasting with the oxygenated furan and aldehyde in MGK repellent-11 .

- Toxicity : Highly persistent and toxic, classified as an endocrine disruptor, whereas MGK repellent-11 has a lower environmental persistence .

- Regulatory Status : Banned in many countries due to toxicity, while MGK repellent-11 remains approved for controlled use .

| Property | MGK Repellent-11 | Endosulfan |

|---|---|---|

| Halogen Content | None | 6 Chlorine atoms |

| Environmental Persistence | Low | High |

| Regulatory Status | Approved | Banned in many regions |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR identify stereochemistry and confirm the dibenzofuran scaffold. For example, coupling constants in ¹H NMR can resolve cyclohexene ring conformations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (204.26 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration, especially for chiral centers in the hexahydro framework .

How should researchers ensure stability and appropriate storage conditions for this aldehyde?

Q. Intermediate

- Light Sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photooxidation of the aldehyde group .

- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles.

- Reactivity : Test compatibility with common lab solvents (e.g., DMSO, ethanol) using stability-indicating HPLC methods .

What mechanistic insights explain the formation of byproducts during synthesis?

Advanced

Byproducts may arise from:

- Diels-Alder Side Reactions : Butadiene may undergo unintended cycloaddition with furfuraldehyde derivatives. Computational modeling (DFT) can predict transition states and guide selectivity .

- Aldol Condensation : The aldehyde group may self-condense under basic conditions. Control pH (<7) and use scavengers (e.g., molecular sieves) to mitigate this .

How can discrepancies in NMR or MS data be resolved for this compound?

Q. Advanced

- Dynamic Effects : Conformational flexibility in the hexahydro ring can cause splitting or broadening in NMR. Variable-temperature NMR (VT-NMR) clarifies dynamic behavior .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected fragments in MS .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA) .

What environmental analysis methods are suitable for detecting this compound in complex matrices?

Q. Advanced

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges isolates the compound from aqueous samples .

- Chromatography : GC-MS or LC-MS/MS with a phenyl-hexyl column improves separation of dibenzofuran analogs .

- Quantitation : Use deuterated internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects .

What regulatory guidelines apply to handling this compound in academic labs?

Q. Intermediate

- EPA Compliance : The compound is listed under EPA’s Chemical Data Reporting Rule (CDR), requiring documentation of usage volumes and disposal methods .

- Waste Disposal : Incinerate in a certified facility equipped for halogenated organics. Avoid aqueous discharge due to potential bioaccumulation .

- Exposure Limits : Follow OSHA guidelines for aldehydes (e.g., PPE: nitrile gloves, respirators with organic vapor cartridges) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.